molecular formula C19H30N2O3 B2497860 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide CAS No. 1421484-60-7

2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

Cat. No. B2497860
CAS RN: 1421484-60-7
M. Wt: 334.46
InChI Key: ZHTSDKASUQXADK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions that highlight the importance of the amide structure's position and the substituent on the pendant benzene ring for activity towards specific channels in pharmacological evaluations. For instance, derivatives synthesized for antihypertensive purposes demonstrate the critical role of structural components in inhibitory activity against T-type Ca(2+) channels (Watanuki et al., 2012). This suggests that the synthesis of "2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" likely involves targeted modifications to optimize its pharmacological profile.

Molecular Structure Analysis

Structural analysis of related compounds reveals the significance of molecular docking and crystal structure elucidation. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showed its anticancer activity through in silico modeling targeting the VEGFr receptor, indicating the importance of molecular structure in drug design (Sharma et al., 2018). These analyses are essential for understanding how "2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" interacts at the molecular level.

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives are complex and can lead to the synthesis of compounds with varying biological activities. For example, the preparation of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and their evaluation against several enzymes highlight the diverse chemical reactivity and potential therapeutic applications of such compounds (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting point, and crystal structure, are crucial for their pharmacological applications. Studies on similar compounds, like the synthesis and evaluation of 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate, provide insights into the biodistribution and metabolism, which are essential for understanding the physical behavior of "2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" in biological systems (Matarrese et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and stability under physiological conditions, determine the compound's suitability for therapeutic use. The synthesis and pharmacological properties of related acetamide compounds, showing various biological activities, illustrate the importance of chemical properties in drug development (Ueda et al., 1990).

Scientific Research Applications

Paeonol Derivatives and Pharmacological Activities

Paeonol and its derivatives, including 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide, have been extensively studied for their wide range of pharmacological activities. Recent research has focused on the structural modification of paeonol to explore its mechanism of action. These derivatives have shown promising pharmacological effects in antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant activities. The systematic review of these activities suggests the potential of paeonol derivatives in developing new therapeutic agents (Wang, Wu, Chu, Wu, & Sun, 2020).

Piperazine Derivatives in Therapeutics

The compound belongs to the class of piperazine derivatives, which are critical in drug design due to their wide array of therapeutic uses. These uses range from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, to cardio protectors. The flexibility of the piperazine nucleus, with minor modifications, significantly influences the medicinal potential of the resulting molecules. This flexibility underlines the importance of piperazine derivatives, including the compound of interest, in the discovery of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-15(2)16-4-6-18(7-5-16)24-14-19(22)20-17-8-10-21(11-9-17)12-13-23-3/h4-7,15,17H,8-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTSDKASUQXADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

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